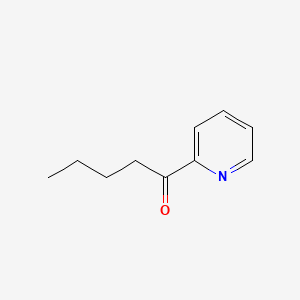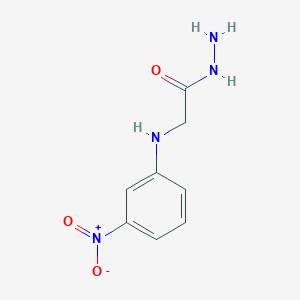
1-(Pyridin-2-YL)pentan-1-one
概要
説明
1-(Pyridin-2-YL)pentan-1-one is an organic compound with the molecular formula C10H13NO It is a ketone derivative where the pentan-1-one moiety is substituted with a pyridin-2-yl group
科学的研究の応用
1-(Pyridin-2-YL)pentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
The primary targets of 1-(Pyridin-2-YL)pentan-1-one are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies could provide insights into these aspects.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s effectiveness . .
生化学分析
Biochemical Properties
1-(Pyridin-2-YL)pentan-1-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine and serotonin . The nature of these interactions involves the inhibition of enzyme activity, leading to increased levels of neurotransmitters in the synaptic cleft. Additionally, this compound has been shown to bind to certain receptor proteins, modulating their activity and influencing cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to activate the hypothalamic-pituitary-adrenal axis, leading to increased production of stress hormones such as cortisol . This activation results in changes in gene expression related to stress response and metabolic processes. Furthermore, this compound affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine oxidase enzymes, inhibiting their activity and preventing the breakdown of neurotransmitters . This inhibition leads to increased neurotransmitter levels, enhancing synaptic transmission and influencing mood and behavior. Additionally, this compound interacts with receptor proteins, modulating their activity and altering downstream signaling pathways . These interactions result in changes in gene expression and cellular responses to external stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic activity . These long-term effects are particularly evident in in vitro and in vivo studies, where continuous exposure to this compound results in sustained changes in cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily influences neurotransmitter levels and receptor activity . At higher doses, this compound can induce toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings. Threshold effects have been observed, where specific dosages are required to elicit significant biochemical and cellular responses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The primary metabolic pathway involves the reduction of the β-keto moiety to 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-ol, followed by conjugation to its glucuronide . Additionally, oxidation at the 2″-position of the pyrrolidine ring leads to the formation of α-(2″-oxo-pyrrolidino)valerophenone . These metabolic transformations influence the compound’s activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its overall bioavailability and activity . The transport and distribution of this compound are critical factors determining its efficacy and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptor proteins . Targeting signals and post-translational modifications direct this compound to specific compartments or organelles, influencing its biochemical properties and cellular effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-YL)pentan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-pyridylmagnesium bromide with pentanoyl chloride under anhydrous conditions. The reaction typically proceeds as follows: [ \text{C}5\text{H}{11}\text{COCl} + \text{C}_5\text{H}_4\text{N-MgBr} \rightarrow \text{C}5\text{H}{11}\text{CO-C}_5\text{H}_4\text{N} + \text{MgBrCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: 1-(Pyridin-2-YL)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ketone group can yield the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The pyridinyl group can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: 1-(Pyridin-2-YL)pentanoic acid.
Reduction: 1-(Pyridin-2-YL)pentan-1-ol.
Substitution: Various substituted pyridinyl derivatives.
類似化合物との比較
1-(Pyridin-2-YL)propan-1-one: Similar structure but with a shorter alkyl chain.
1-(Pyridin-2-YL)butan-1-one: Intermediate chain length between propan-1-one and pentan-1-one.
1-(Pyridin-2-YL)hexan-1-one: Longer alkyl chain compared to pentan-1-one.
Uniqueness: 1-(Pyridin-2-YL)pentan-1-one is unique due to its specific chain length, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it a valuable compound for studying structure-activity relationships in various applications.
特性
IUPAC Name |
1-pyridin-2-ylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-3-7-10(12)9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBHHRPKPZCABG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334945 | |
| Record name | 2-VALERYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7137-97-5 | |
| Record name | 2-VALERYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















